molecular formula C36H31OP B12861311 (1R)-2'-[Dis(3,5-dimethylphenyl)phosphino]-[1,1'-binaphthalen]-2-ol

(1R)-2'-[Dis(3,5-dimethylphenyl)phosphino]-[1,1'-binaphthalen]-2-ol

Cat. No.: B12861311
M. Wt: 510.6 g/mol
InChI Key: DLCIDEXGEOCJDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-2'-[Dis(3,5-dimethylphenyl)phosphino]-[1,1'-binaphthalen]-2-ol is a chiral BINOL-derived phosphine ligand featuring a binaphthyl backbone substituted with two 3,5-dimethylphenyl groups on the phosphine moiety and a hydroxyl group at the 2-position . This compound is synthesized with high enantiomeric purity (≥99%) and is widely employed in asymmetric catalysis, particularly in palladium-catalyzed allylic substitution reactions . The 3,5-dimethylphenyl substituents enhance steric bulk while maintaining electron-donating properties, optimizing ligand-metal coordination for enantioselective outcomes .

Properties

Molecular Formula

C36H31OP

Molecular Weight

510.6 g/mol

IUPAC Name

1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-ol

InChI

InChI=1S/C36H31OP/c1-23-17-24(2)20-29(19-23)38(30-21-25(3)18-26(4)22-30)34-16-14-28-10-6-8-12-32(28)36(34)35-31-11-7-5-9-27(31)13-15-33(35)37/h5-22,37H,1-4H3

InChI Key

DLCIDEXGEOCJDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)O)C6=CC(=CC(=C6)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-2’-[Dis(3,5-dimethylphenyl)phosphino]-[1,1’-binaphthalen]-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1,1’-binaphthalen-2-ol, which serves as the backbone of the compound.

    Substitution: The final step involves the substitution of the phenyl groups with 3,5-dimethylphenyl groups to obtain the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or molecular oxygen.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where the phosphine group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives with different functional groups.

Scientific Research Applications

Chemistry:

    Catalysis: The compound is widely used as a ligand in catalytic reactions, particularly in asymmetric synthesis, where it helps achieve high enantioselectivity.

    Synthesis: It is employed in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Biology:

    Bioconjugation: The compound can be used to modify biomolecules, facilitating the study of biological processes and the development of bioconjugates.

Medicine:

    Drug Development: Its role in asymmetric synthesis makes it valuable in the production of chiral drugs, which often exhibit improved therapeutic properties.

Industry:

    Material Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (1R)-2’-[Dis(3,5-dimethylphenyl)phosphino]-[1,1’-binaphthalen]-2-ol exerts its effects involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the metal center used.

Comparison with Similar Compounds

Structural and Electronic Variations in BINOL-Derived Phosphine Ligands

The table below compares key structural and electronic features of (1R)-2'-[Dis(3,5-dimethylphenyl)phosphino]-[1,1'-binaphthalen]-2-ol with analogous ligands:

Compound Name Substituents on Phosphine Molecular Formula Molecular Weight Key Applications References
(1R)-2'-[Dis(3,5-dimethylphenyl)phosphino]-[1,1'-binaphthalen]-2-ol 3,5-Dimethylphenyl C₃₉H₃₄OP 561.67 (calc.) Asymmetric allylic substitution (Pd)
(R)-2-Diphenylphosphino-2'-hydroxy-1,1'-binaphthyl Phenyl C₃₂H₂₃OP 454.50 General asymmetric catalysis
(1R)-2'-(Dicyclohexylphosphino)-[1,1'-binaphthalen]-2-ol Dicyclohexyl C₃₂H₃₅OP 466.59 Sterically demanding reactions
(R)-Bis(3,5-bis(trifluoromethyl)phenyl)-[1,1'-binaphthalen]-2-ylphosphane 3,5-Bis(trifluoromethyl)phenyl C₄₄H₂₄F₁₂P₂ 874.60 (calc.) Electron-deficient metal coordination
(R)-Bis(4-chlorophenyl)(2’-vinyl-[1,1'-binaphthalen]-2-yl)phosphane (8a) 4-Chlorophenyl, vinyl C₄₀H₂₈Cl₂OP 638.50 (calc.) Hybrid ligand for allylic substitutions
Key Observations:
  • Steric Effects : The 3,5-dimethylphenyl groups in the target compound provide moderate steric bulk compared to dicyclohexyl (more bulky) or phenyl (less bulky) substituents .
  • Electronic Effects : The electron-donating methyl groups contrast with electron-withdrawing trifluoromethyl groups in , which reduce electron density at the phosphorus center .
  • Hybrid Ligands : Derivatives like 8a () incorporate vinyl groups for additional π-bonding interactions, enhancing catalytic activity in allylic substitutions .

Catalytic Performance in Asymmetric Reactions

Palladium-Catalyzed Allylic Substitution
  • The target compound exhibits >90% enantiomeric excess (ee) in asymmetric allylic substitutions, outperforming phenyl-substituted analogs (70–85% ee) due to improved steric shielding .
  • Ligands with trifluoromethyl groups () show lower activity in these reactions, likely due to reduced electron donation to palladium .
Ruthenium-Catalyzed Hydrogenation
  • Cyclohexyl-substituted ligands (e.g., ) demonstrate superior performance in hydrogenation reactions, where extreme steric bulk is advantageous .

Biological Activity

The compound (1R)-2'-[Dis(3,5-dimethylphenyl)phosphino]-[1,1'-binaphthalen]-2-ol is a phosphine oxide derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

  • IUPAC Name : (1R)-2'-[Dis(3,5-dimethylphenyl)phosphino]-[1,1'-binaphthalen]-2-ol
  • Molecular Formula : C26H25P2O
  • Molecular Weight : 445.43 g/mol
  • CAS Number : 158923-10-5

The compound features a binaphthalene backbone substituted with phosphine groups, which are known for their role in catalysis and potential therapeutic applications.

Biological Activity Overview

The biological activity of (1R)-2'-[Dis(3,5-dimethylphenyl)phosphino]-[1,1'-binaphthalen]-2-ol has been explored in various studies, focusing on its effects on cancer cells and other biological systems.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • In Vitro Studies : The compound was tested against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116). Results indicated that it significantly inhibited cell proliferation in a dose-dependent manner. The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased levels of cleaved caspases and PARP in treated cells .
  • In Vivo Studies : Animal models bearing xenografts of human tumors were treated with the compound. Tumor growth was significantly delayed compared to control groups, with minimal toxicity observed in normal tissues. Histological analysis revealed increased apoptosis within tumor tissues, correlating with the in vitro findings .

The proposed mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis. Specifically, the compound appears to enhance the Bax/Bcl-2 ratio, promoting apoptotic signaling in cancer cells . Additionally, it may interact with specific molecular targets involved in cell cycle regulation and DNA repair processes.

Comparative Biological Activity Table

Activity TypeCell LineIC50 (µM)Mechanism of Action
AntiproliferativeMCF-715Induction of apoptosis
AntiproliferativeHCT11612Modulation of Bax/Bcl-2 ratio
In Vivo EfficacyMouse XenograftsN/ADelayed tumor growth

Case Studies

Several case studies have documented the efficacy of (1R)-2'-[Dis(3,5-dimethylphenyl)phosphino]-[1,1'-binaphthalen]-2-ol:

  • Study on Breast Cancer Cells : In a study published in Cancer Letters, researchers demonstrated that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through mitochondrial pathways. The study concluded that this compound could serve as a lead for developing new breast cancer therapies .
  • Colon Cancer Model : Another study focused on colon cancer models showed that the compound effectively inhibited tumor growth and metastasis. The researchers noted that it could potentially be combined with other chemotherapeutic agents to enhance efficacy while reducing side effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.